Cas no 2229529-97-7 (3-methyl-2-2-(1H-1,2,4-triazol-1-yl)ethylbutanoic acid)
3-methyl-2-2-(1H-1,2,4-triazol-1-yl)ethylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-2-2-(1H-1,2,4-triazol-1-yl)ethylbutanoic acid
- EN300-1728618
- 2229529-97-7
- 3-methyl-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]butanoic acid
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- Inchi: 1S/C9H15N3O2/c1-7(2)8(9(13)14)3-4-12-6-10-5-11-12/h5-8H,3-4H2,1-2H3,(H,13,14)
- InChI Key: TZTCUJDRYBLMNX-UHFFFAOYSA-N
- SMILES: OC(C(CCN1C=NC=N1)C(C)C)=O
Computed Properties
- Exact Mass: 197.116426730g/mol
- Monoisotopic Mass: 197.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 68Ų
3-methyl-2-2-(1H-1,2,4-triazol-1-yl)ethylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728618-0.05g |
3-methyl-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]butanoic acid |
2229529-97-7 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1728618-0.1g |
3-methyl-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]butanoic acid |
2229529-97-7 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1728618-0.25g |
3-methyl-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]butanoic acid |
2229529-97-7 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1728618-0.5g |
3-methyl-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]butanoic acid |
2229529-97-7 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1728618-1.0g |
3-methyl-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]butanoic acid |
2229529-97-7 | 1g |
$1142.0 | 2023-06-04 | ||
| Enamine | EN300-1728618-2.5g |
3-methyl-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]butanoic acid |
2229529-97-7 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1728618-5.0g |
3-methyl-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]butanoic acid |
2229529-97-7 | 5g |
$3313.0 | 2023-06-04 | ||
| Enamine | EN300-1728618-10.0g |
3-methyl-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]butanoic acid |
2229529-97-7 | 10g |
$4914.0 | 2023-06-04 | ||
| Enamine | EN300-1728618-1g |
3-methyl-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]butanoic acid |
2229529-97-7 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1728618-5g |
3-methyl-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]butanoic acid |
2229529-97-7 | 5g |
$3313.0 | 2023-09-20 |
3-methyl-2-2-(1H-1,2,4-triazol-1-yl)ethylbutanoic acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-methyl-2-2-(1H-1,2,4-triazol-1-yl)ethylbutanoic acid
Introduction to 3-methyl-2-2-(1H-1,2,4-triazol-1-yl)ethylbutanoic acid (CAS No. 2229529-97-7)
3-methyl-2-2-(1H-1,2,4-triazol-1-yl)ethylbutanoic acid, identified by the chemical abstracts service number 2229529-97-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a 1H-1,2,4-triazole moiety, which is a heterocyclic ring system known for its broad spectrum of biological activities. The structural framework of this compound incorporates a butanoic acid backbone modified with an ethyl group substituted at the α-position, further functionalized by the triazole ring. Such structural features make it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The 1H-1,2,4-triazole moiety is particularly noteworthy due to its well-documented pharmacological properties. Triazole derivatives are widely recognized for their antimicrobial, antifungal, and anti-inflammatory activities. The presence of this heterocycle in 3-methyl-2-2-(1H-1,2,4-triazol-1-yl)ethylbutanoic acid suggests potential interactions with biological targets such as enzymes and receptors, which could modulate cellular processes. Recent studies have highlighted the role of triazole-containing compounds in developing novel therapeutic agents targeting various diseases, including infectious disorders and chronic inflammatory conditions.
3-methyl-2-2-(1H-1,2,4-triazol-1-yl)ethylbutanoic acid has been synthesized through multi-step organic reactions that showcase the versatility of modern synthetic methodologies. The introduction of the triazole ring into the butanoic acid derivative was achieved through cyclocondensation reactions involving appropriate precursors under controlled conditions. The methyl and ethyl substituents on the butanoic acid chain contribute to the compound's solubility and metabolic stability, making it a suitable candidate for further pharmacokinetic studies.
The compound's potential applications extend to the field of enzyme inhibition. The carboxylic acid group at one end of the molecule can engage in hydrogen bonding with active sites on enzymes, while the triazole ring provides additional interaction points due to its nitrogen-rich structure. This dual functionality has been exploited in designing inhibitors for enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, derivatives of 3-methyl-2-2-(1H-1,2,4-triazol-1-yl)ethylbutanoic acid have shown promise in inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation.
Recent advances in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Molecular docking studies using 3-methyl-2-2-(1H-1,2,4-triazol-1-yl)ethylbutanoic acid have revealed potential interactions with targets such as protein kinases and transcription factors. These interactions could lead to the development of novel small-molecule drugs that modulate signaling pathways involved in cell growth and differentiation.
The synthesis and characterization of 3-methyl-2-2-(1H-1,2,4-triazol-1-yl)ethylbutanoic acid have also contributed to the broader understanding of heterocyclic chemistry. The integration of triazole rings into acyclic structures like butanoic acid derivatives opens up new avenues for designing molecules with tailored biological properties. This approach aligns with current trends in drug discovery that emphasize structural diversity and functional innovation.
In conclusion,3-methyl-2-2-(1H-1,2,4-triazol-1-y)ethylbutanoic acid (CAS No. 2229529–97–7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of a triazole moiety combined with a functionalized butanoic acid backbone positions this compound as a valuable scaffold for developing novel therapeutic agents. Ongoing research efforts are focused on optimizing its synthetic routes and exploring its pharmacological potential in preclinical models.
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